4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
Description
The compound 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide belongs to a class of sulfonamide derivatives featuring a fused naphthobenzofuran scaffold. The molecule consists of a benzenesulfonamide group substituted with chloro and nitro moieties at positions 4 and 3, respectively, linked to a 7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran system.
Properties
IUPAC Name |
4-chloro-3-nitro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6S/c23-16-9-8-12(10-18(16)25(27)28)32(29,30)24-17-11-15-21-19(26)6-3-7-20(21)31-22(15)14-5-2-1-4-13(14)17/h1-2,4-5,8-11,24H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWLKGGHKVINQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article synthesizes current knowledge about the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 397.87 g/mol
- IUPAC Name : 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
The structure features a sulfonamide group attached to a nitro-substituted aromatic system and a tetrahydronaphthoquinone moiety. This unique arrangement suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. A study highlighted that derivatives of benzenesulfonamides show significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent investigations into the anticancer properties of related compounds have shown promising results. For instance, sulfonamide derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The presence of the nitro group may enhance this effect by generating reactive oxygen species (ROS) within cancer cells.
The proposed mechanism of action for the biological activity of 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide includes:
- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors required for enzyme function.
- Induction of Oxidative Stress : The nitro group can participate in redox reactions leading to increased ROS levels.
- Modulation of Signaling Pathways : Interaction with kinases or other signaling molecules that regulate cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study tested various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways .
Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit promising anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Research indicates that derivatives of this compound may selectively target cancer cells while sparing normal cells, potentially leading to fewer side effects compared to traditional chemotherapy agents.
Antimicrobial Properties
The presence of the nitro group in the compound enhances its antimicrobial activity. It has been observed that nitro-containing compounds can disrupt bacterial DNA replication. Preliminary tests suggest that this compound may exhibit activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to inflammation or metabolic disorders, providing a pathway for the development of anti-inflammatory drugs or treatments for metabolic syndromes.
Pollution Remediation
Research indicates that sulfonamide compounds can be effective in the remediation of contaminated water sources. Their ability to bind with heavy metals and organic pollutants allows them to be utilized in the development of filtration systems or as additives in bioremediation processes.
Pesticide Development
Due to its structural characteristics, this compound could be modified to enhance its efficacy as a pesticide. The potential for low toxicity to non-target organisms while effectively controlling pest populations makes it a candidate for eco-friendly agricultural practices.
Polymer Chemistry
The incorporation of sulfonamide compounds into polymer matrices can enhance their thermal stability and mechanical properties. Research into thermoplastic elastomers shows that adding such compounds can improve elasticity and strength without compromising flexibility.
Coatings and Adhesives
The chemical stability and adhesion properties of sulfonamides make them suitable candidates for use in coatings and adhesives. Their application could lead to the development of more durable materials that resist degradation from environmental factors.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the benzenesulfonamide ring or modifications to the naphthobenzofuran core. Below is a detailed comparison based on available
Substituent Variations on the Benzenesulfonamide Ring
4-Bromo Analog
- Compound : 4-Bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Molecular Formula: C₂₂H₁₆BrNO₄S
- Molecular Weight : 470.34 g/mol
- Key Differences: The bromine atom at position 4 replaces the chloro-nitro combination. Bromine’s larger atomic radius and polarizability may influence electronic properties and binding interactions compared to the chloro-nitro derivative. No melting point or solubility data are provided .
4-Methoxy-3-Nitro Analog
- Compound : 4-Methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Key Differences: A methoxy group replaces the chloro substituent at position 3.
Ethoxy and Alkyl-Substituted Analogs
- Compound : N-(8-tert-Butyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- Molecular Formula: C₂₈H₃₁NO₄S
- Molecular Weight : 477.61 g/mol
- Key Differences : Incorporates a tert-butyl group on the naphthobenzofuran core and an ethoxy substituent at position 4. The bulky tert-butyl group may enhance steric hindrance, affecting molecular packing or binding affinity compared to the unsubstituted naphthobenzofuran system in the target compound .
Modifications to the Naphthobenzofuran Core
Triazine-Linked Derivatives
- Compounds : 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides (e.g., Compounds 51–55)
- Key Differences: Replace the naphthobenzofuran moiety with a 1,2,4-triazine ring. The absence of the fused naphthobenzofuran system likely reduces planarity and π-π stacking interactions compared to the target compound .
Data Table: Structural and Physical Properties
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with the naphthobenzofuran amine precursor under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Nitro-group introduction : Electrophilic aromatic substitution using nitric acid at controlled temperatures (0–5°C) to avoid over-nitration .
- Cyclization : Acid- or base-catalyzed ring closure to form the tetrahydronaphthobenzofuran core .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate intermediates .
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structure?
- Methodology :
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (~δ 10 ppm), and naphthofuran carbonyl (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 500–550 range) and fragmentation patterns .
- IR spectroscopy : Confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and nitro-group (N–O stretching at ~1520–1350 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the primary biological targets hypothesized for this compound?
- Methodology :
- Kinase inhibition assays : Screen against panels like SYK (spleen tyrosine kinase) due to structural similarity to sulfonamide-based kinase inhibitors. Use ATP-competitive ELISA assays with recombinant enzymes .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) for GPCRs or nuclear receptors, leveraging the naphthofuran scaffold’s lipophilicity .
Advanced Research Questions
Q. How can synthetic yield be optimized for the final coupling step?
- Methodology :
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and solubility .
- Catalyst screening : Evaluate coupling agents (e.g., HATU, EDCI) at 1–5 mol% to enhance sulfonamide bond formation .
- Temperature control : Gradual warming (25°C → 60°C) to minimize side reactions. Monitor via TLC .
- Data Table :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HATU | 78 | 97 |
| DCM | EDCI | 65 | 92 |
| DMSO | None | 42 | 85 |
Q. How should researchers resolve contradictions in enzyme inhibition data across studies?
- Methodology :
- Assay standardization : Compare buffer conditions (pH, ionic strength) and enzyme isoforms (e.g., SYK-1 vs. SYK-2) .
- Compound purity : Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., phosphorylation Western blots) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified nitro (e.g., -CF₃) or sulfonamide groups (e.g., methyl substitution) .
- Pharmacophore mapping : Use molecular docking (AutoDock, Schrödinger) to identify key interactions with SYK’s ATP-binding pocket .
- In vitro testing : Prioritize analogs with IC₅₀ < 1 µM in kinase assays and ≥50% cytotoxicity reduction in cancer cell lines (e.g., Jurkat T-cells) .
Q. How can solubility challenges be addressed for in vivo studies?
- Methodology :
- Prodrug design : Introduce phosphate or ester groups at the sulfonamide NH for improved aqueous solubility .
- Formulation : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions for intravenous delivery .
- Salt formation : Screen counterions (e.g., sodium, hydrochloride) via pH-dependent solubility tests .
Key Considerations for Experimental Design
- Data Contradictions : Always cross-validate bioactivity data across orthogonal assays (e.g., enzymatic vs. cellular) to exclude false positives .
- Stereochemical Purity : Chiral HPLC or X-ray crystallography (if crystals form) is critical for naphthofuran derivatives to confirm racemization absence .
- Stability Testing : Monitor compound degradation under physiological conditions (PBS, 37°C) via LC-MS to identify hydrolytically labile groups (e.g., nitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
